molecular formula C36H32N4O6 B11653949 2,2'-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

2,2'-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

Cat. No.: B11653949
M. Wt: 616.7 g/mol
InChI Key: JNWWRXMTGBUCGZ-UHFFFAOYSA-N
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Description

2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound with a unique structure that includes a piperazine ring, carbonyl groups, and methanoisoindole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multiple steps. One common method includes the reaction of piperazine with phthalic anhydride derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug candidate due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Piperazinediylbis(2-pyridinylmethanone): Another compound with a piperazine core, used in different applications.

    4,4’-{1,4-Piperazinediylbis[carbonyl(4-fluoro-3,1-phenylene)methylene]}di(1(2H)-phthalazinone):

Uniqueness

2,2’-[1,4-Piperazinediylbis(carbonyl-4,1-phenylene)]bis(3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is unique due to its combination of piperazine, carbonyl, and methanoisoindole units, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C36H32N4O6

Molecular Weight

616.7 g/mol

IUPAC Name

4-[4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoyl]piperazine-1-carbonyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C36H32N4O6/c41-31(19-5-9-25(10-6-19)39-33(43)27-21-1-2-22(17-21)28(27)34(39)44)37-13-15-38(16-14-37)32(42)20-7-11-26(12-8-20)40-35(45)29-23-3-4-24(18-23)30(29)36(40)46/h1-12,21-24,27-30H,13-18H2

InChI Key

JNWWRXMTGBUCGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C(=O)C6=CC=C(C=C6)N7C(=O)C8C9CC(C8C7=O)C=C9

Origin of Product

United States

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